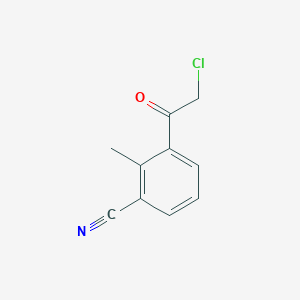
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methyl and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate typically involves the esterification of 2-(4-methyl-6-nitropyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: 2-(4-methyl-6-aminopyridin-3-yl)acetate.
Reduction: 2-(4-methyl-6-nitropyridin-3-yl)acetic acid.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methyl-6-aminopyridin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(4-methyl-6-chloropyridin-3-yl)acetate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 2-(4-methyl-6-hydroxypyridin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)5-8-6-11-9(12(14)15)4-7(8)2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
BBQWMTUJBYUBFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C=C1C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Triphenylmethyl)amino]butan-1-ol](/img/structure/B8539400.png)
![N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B8539405.png)


![Ethyl 7-(2,3-di-p-tolyl-7,8-dihydropyrido[2,3-b]pyrazin-5(6H)-yl)heptanoate](/img/structure/B8539427.png)
![7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B8539443.png)
![6-(Bromomethyl)-2,4-diaminopyrido [2,3-d]pyrimidine](/img/structure/B8539445.png)





